molecular formula C14H16NO+ B049002 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium CAS No. 118177-96-1

1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium

Cat. No. B049002
M. Wt: 214.28 g/mol
InChI Key: OBHGZJVYTSKPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism Of Action

1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium selectively antagonizes the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The mGluR5 receptor is involved in various physiological processes, including synaptic plasticity, learning and memory, and pain perception. 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium binding to the mGluR5 receptor prevents the activation of downstream signaling pathways, which leads to a decrease in the release of glutamate and other neurotransmitters.

Biochemical And Physiological Effects

1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the release of glutamate and other neurotransmitters, which can lead to a decrease in excitotoxicity and neuroinflammation. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that is involved in neuronal survival and synaptic plasticity.

Advantages And Limitations For Lab Experiments

1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows for the specific targeting of this receptor in various experimental settings. It also has a high affinity for the mGluR5 receptor, which allows for the use of lower concentrations of the compound in experiments. However, 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness in long-term experiments. It also has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium. One direction is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Another direction is the investigation of the potential therapeutic applications of 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium in various neurological and psychiatric disorders. Additionally, the study of the downstream signaling pathways and molecular mechanisms of 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium can provide insights into the physiological and pathological roles of the mGluR5 receptor in the central nervous system.

Synthesis Methods

1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium can be synthesized using a two-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with ethyl bromide in the presence of potassium carbonate to yield 2-(4-methoxyphenyl)ethyl bromide. The second step involves the reaction of 2-(4-methoxyphenyl)ethyl bromide with pyridine in the presence of potassium carbonate to yield 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium.

Scientific Research Applications

1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and stroke. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.

properties

CAS RN

118177-96-1

Product Name

1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium

Molecular Formula

C14H16NO+

Molecular Weight

214.28 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]pyridin-1-ium

InChI

InChI=1S/C14H16NO/c1-16-14-7-5-13(6-8-14)9-12-15-10-3-2-4-11-15/h2-8,10-11H,9,12H2,1H3/q+1

InChI Key

OBHGZJVYTSKPAH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC[N+]2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)CC[N+]2=CC=CC=C2

synonyms

1-[2-(4-methoxyphenyl)ethyl]pyridine

Origin of Product

United States

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